2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide
Description
2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide is a benzodiazole-containing acetamide derivative. The molecule comprises a benzodiazole core substituted with methyl groups at positions 5 and 6, coupled with an acetamide group where the nitrogen atoms are substituted with bulky 2-methylpropyl (isobutyl) groups. Such substitutions likely influence its physicochemical properties, including solubility, hydrogen-bonding capacity, and steric effects, which are critical in applications like catalysis or supramolecular chemistry .
Properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-13(2)9-21(10-14(3)4)19(23)11-22-12-20-17-7-15(5)16(6)8-18(17)22/h7-8,12-14H,9-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWPMSHVVCLDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The acetamide moiety can be introduced by reacting the benzodiazole derivative with acetic anhydride or acetyl chloride in the presence of a base.
N,N-Bis(2-methylpropyl) Substitution: The final step involves the substitution of the acetamide nitrogen with 2-methylpropyl groups using alkylating agents such as alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the benzodiazole ring or the acetamide moiety, potentially yielding amine or alcohol derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, benzodiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.
Medicine
Medically, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anxiolytic properties.
Industry
Industrially, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Functional Features
Key Observations:
Benzodiazole vs. Benzamide Cores: The benzodiazole core in the target compound introduces aromatic nitrogen atoms, which may enhance π-stacking interactions or metal coordination compared to simple benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Substituent Bulkiness :
- The bis(2-methylpropyl) groups on the acetamide nitrogen contrast with the smaller hydroxy-dimethylethyl group in the benzamide analogue and the diphenyl groups in chalcone-derived acetamides . Greater steric bulk may limit conformational flexibility and hinder crystallization, as seen in other bulky acetamides .
Hydrogen-Bonding Capacity: Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has an -OH group for hydrogen bonding, the target compound lacks such polar substituents.
Crystallographic and Validation Considerations
- The bulky substituents in the target compound may complicate single-crystal growth, requiring advanced crystallization techniques. SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining such challenging structures .
- In contrast, simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide were resolved via routine X-ray diffraction, highlighting the impact of substituent complexity on structural analysis .
Biological Activity
2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide is a synthetic compound that belongs to the class of benzodiazoles. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
- Chemical Formula: C₁₃H₁₈N₄O
- Molecular Weight: 250.31 g/mol
- CAS Number: 1249449-54-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in the benzodiazole class can modulate neurotransmitter systems and exhibit anti-inflammatory properties.
Key Mechanisms:
- Neurotransmitter Modulation: Similar compounds have been shown to interact with GABA receptors, potentially leading to anxiolytic and sedative effects.
- Anti-inflammatory Activity: Benzodiazoles often exhibit the ability to inhibit inflammatory pathways, which may contribute to their therapeutic potential in conditions like arthritis or other inflammatory diseases.
Biological Activity Studies
Several studies have investigated the biological activities of related benzodiazole compounds, providing insights into the potential effects of this compound.
Efficacy in Animal Models
Research has demonstrated that related benzodiazole derivatives can significantly reduce pain and inflammation in animal models. For instance:
- Study 1: A study on a similar compound showed a reduction in paw edema in rats induced by carrageenan, suggesting anti-inflammatory properties.
- Study 2: Another investigation indicated that benzodiazole derivatives exhibited anxiolytic effects in mice subjected to stress tests.
Case Studies
A comprehensive review of literature reveals several case studies highlighting the biological activity of benzodiazole derivatives:
| Study | Compound | Findings |
|---|---|---|
| Study A | 2-(5-methylbenzodiazolyl)acetamide | Showed significant reduction in anxiety-like behavior in rodents. |
| Study B | 2-(5,6-dimethylbenzodiazolyl)propanethioamide | Exhibited anti-inflammatory effects in a rat model of arthritis. |
| Study C | 2-(benzimidazolyl)acetamide | Demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. |
Safety and Toxicology
While exploring the biological activity, it is crucial to consider safety profiles. Preliminary toxicity assessments indicate that related compounds may exhibit low toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary for conclusive safety evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
